

Tricyclohexylmethanol: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

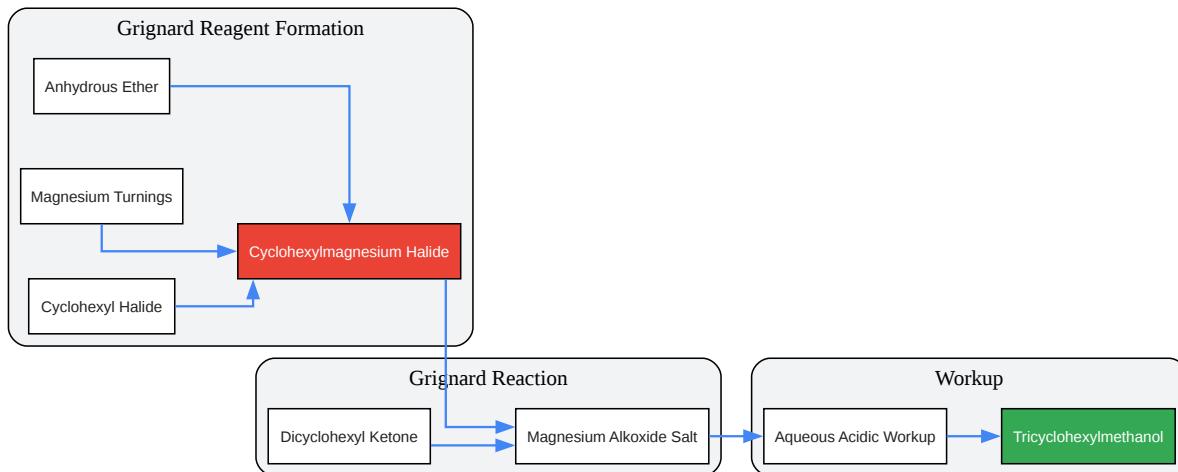
This in-depth technical guide provides a comprehensive chemical profile of **tricyclohexylmethanol**. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, synthesis, and analytical characterization.

Core Chemical Identity

Tricyclohexylmethanol, a tertiary alcohol, is characterized by the presence of three cyclohexyl rings attached to a central carbinol carbon. This sterically hindered structure imparts unique physicochemical properties to the molecule.

Identifier	Value
IUPAC Name	Tricyclohexylmethanol
Synonyms	α,α -Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol
CAS Number	17687-74-0 [1]
Chemical Formula	$C_{19}H_{34}O$ [1]
Molecular Weight	278.47 g/mol [2]
InChI	InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 [1]
InChIKey	MRGVVKQSSSOCONZ-UHFFFAOYSA-N [1]
SMILES	OC(C1CCCCC1)(C2CCCCC2)C3CCCCC3 [2]

Physicochemical Properties


The physical and chemical properties of **tricyclohexylmethanol** are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Source
Physical State	Solid	[2]
Melting Point	94-96 °C	[2]
Boiling Point	374 °C at 760 mmHg	[3]
Density	0.999 g/cm ³	[3]
Flash Point	176.4 °C	[3]
Water Solubility	Log10(WS) = -6.11 (calculated)	[4]
Octanol/Water Partition Coefficient (LogP)	5.458 (calculated)	[4]

Synthesis of Tricyclohexylmethanol

The primary synthetic route to **tricyclohexylmethanol** is through a Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with dicyclohexyl ketone. The significant steric hindrance around the carbonyl group of the ketone presents a challenge, making careful control of reaction conditions essential to maximize the yield of the desired tertiary alcohol.

A logical workflow for the synthesis is depicted below:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Tricyclohexylmethanol** via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of Tricyclohexylmethanol

This protocol details the synthesis of **tricyclohexylmethanol** from cyclohexyl bromide and dicyclohexyl ketone.

Materials:

- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether

- Cyclohexyl bromide
- Dicyclohexyl ketone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
 - Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should start, indicated by a color change and gentle refluxing. If not, gentle warming may be required.
 - Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
- Reaction with Dicyclohexyl Ketone:
 - Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
 - Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Workup and Purification:
 - Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure to yield the crude product.
 - The crude **tricyclohexylmethanol** can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Spectroscopic Profile

The structural elucidation of **tricyclohexylmethanol** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **tricyclohexylmethanol** is expected to show broad multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the numerous non-equivalent methylene and methine protons of the three cyclohexyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent.
- ¹³C NMR: The carbon NMR spectrum will display multiple signals in the aliphatic region corresponding to the carbons of the cyclohexyl rings. The carbinol carbon will appear as a distinct signal at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of **tricyclohexylmethanol** exhibits characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm^{-1} is indicative of the O-H stretching vibration, broadened due to hydrogen bonding. C-H stretching vibrations of the cyclohexyl rings are observed around 2850-2950 cm^{-1} . A C-O stretching vibration is expected in the 1000-1200 cm^{-1} region.

Mass Spectrometry (MS)

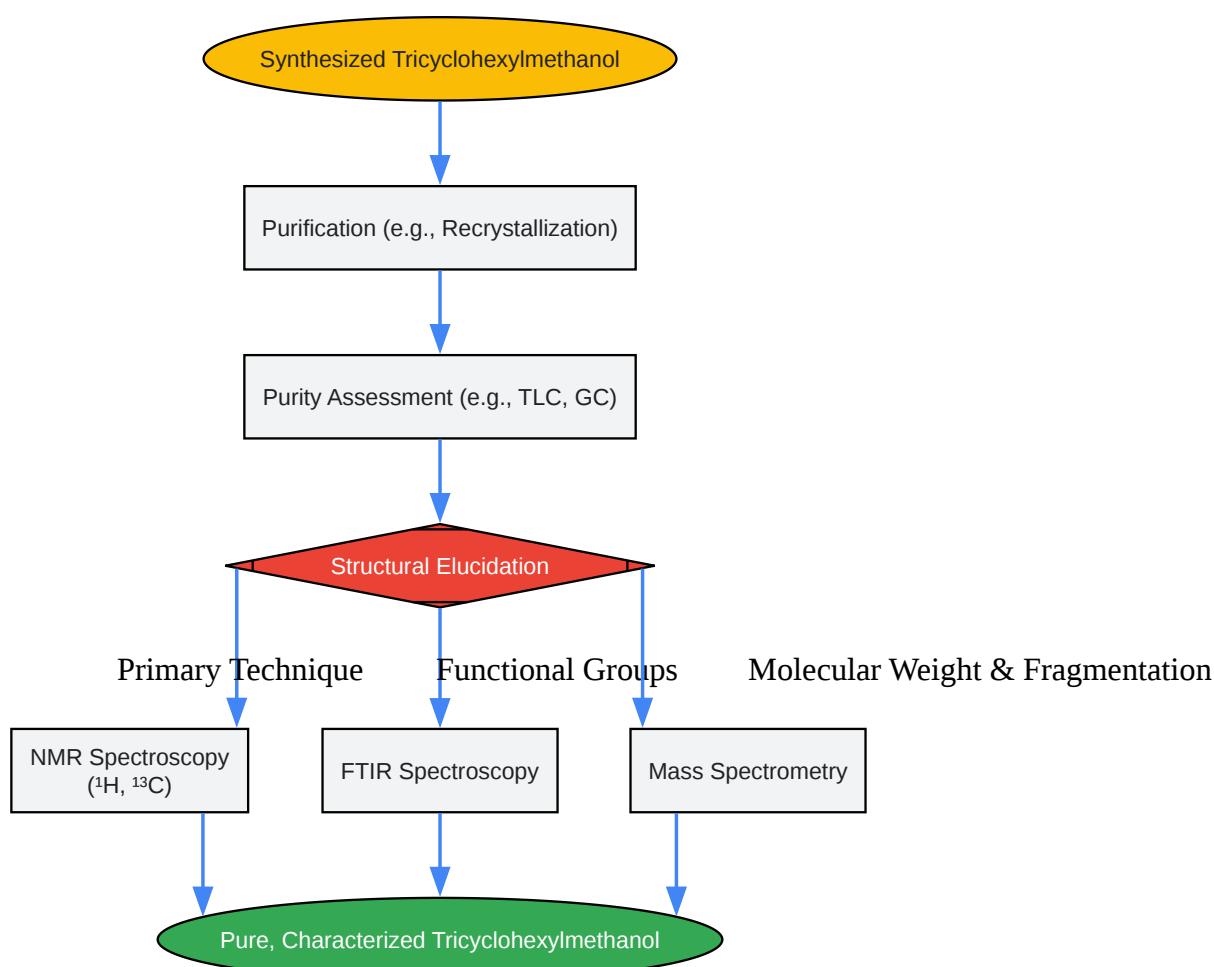
Electron ionization mass spectrometry of **tricyclohexylmethanol** is characterized by fragmentation patterns typical for tertiary alcohols. The molecular ion peak (M^+) at m/z 278 may be weak or absent due to the facile fragmentation of the tertiary alcohol. Common fragmentation pathways include the loss of a water molecule ($M-18$) and alpha-cleavage, resulting in the loss of a cyclohexyl radical.

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of **tricyclohexylmethanol**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **tricyclohexylmethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).


FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of solid **tricyclohexylmethanol** onto the ATR crystal and ensure good contact using the pressure clamp.
- Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic functional group frequencies.

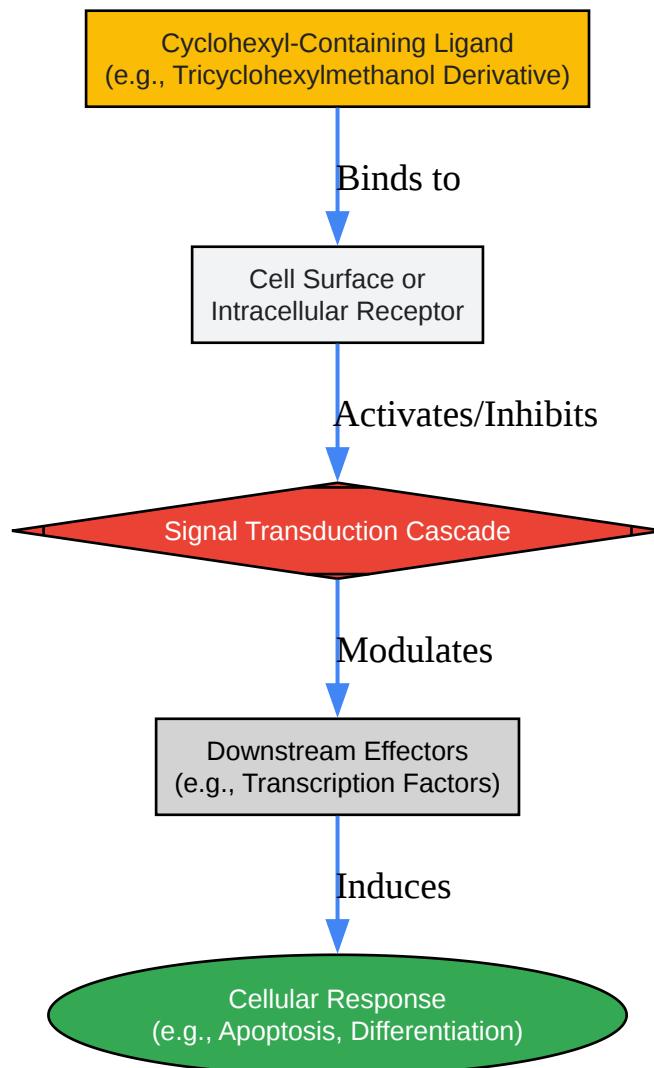
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

A generalized workflow for the characterization of a synthesized compound like **tricyclohexylmethanol** is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and characterization of **tricyclohexylmethanol**.


Potential Biological Relevance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or involvement in signaling pathways for **tricyclohexylmethanol** itself. However, the cyclohexyl moiety is present in various biologically active molecules. For instance, some cyclohexyl derivatives have been investigated for their potential as sigma-2 receptor ligands,

which can induce cell death in cancer cells through pathways involving mitochondrial superoxide production and caspase activation.

Additionally, other complex molecules containing cyclohexyl rings are known to interact with various signaling pathways. For example, certain natural products and their derivatives can modulate pathways such as Sonic hedgehog (Shh) signaling, which is crucial in embryonic development and has been implicated in cancer. While these examples do not directly implicate **tricyclohexylmethanol**, they suggest that its rigid, lipophilic structure could potentially interact with biological targets. Further research is required to explore any potential biological activity of **tricyclohexylmethanol**.

The diagram below illustrates a simplified, hypothetical relationship where a cyclohexyl-containing compound might influence a signaling pathway, based on findings for structurally related molecules.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulation by a cyclohexyl-containing compound.

Safety Information

Tricyclohexylmethanol is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tricyclohexylmethanol | C₁₉H₃₄O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tricyclohexylmethanol: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107322#tricyclohexylmethanol-chemical-profile\]](https://www.benchchem.com/product/b107322#tricyclohexylmethanol-chemical-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com